(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide
Description
(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide is a thienopyrazole derivative characterized by a tert-butyl-substituted thieno[3,4-c]pyrazole core and a (2E)-3-(3,4-dimethoxyphenyl)prop-2-enamide side chain. Its molecular formula is C₂₁H₂₆N₃O₃S, with a molecular weight of 412.52 g/mol. Structural elucidation of such compounds often employs X-ray crystallography tools like SHELXL .
Properties
IUPAC Name |
(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-20(2,3)23-19(14-11-27-12-15(14)22-23)21-18(24)9-7-13-6-8-16(25-4)17(10-13)26-5/h6-10H,11-12H2,1-5H3,(H,21,24)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUMPDLPWDIRO-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[3,4-c]pyrazole Core
The thieno[3,4-c]pyrazole scaffold is constructed via a modified Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives. Cyclopentanone or cyclohexanone reacts with malononitrile and elemental sulfur in the presence of morpholine as a base catalyst to yield 2-amino-3-cyanothiophene intermediates. Subsequent cyclization with hydrazine hydrate facilitates pyrazole ring formation. For instance, treatment of 2-amino-3-cyanothiophene with hydrazine hydrate in ethanol at 5°C generates the pyrazole-3-amine precursor.
Table 1: Reaction Conditions for Thieno[3,4-c]pyrazole Synthesis
| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclopentanone, malononitrile, S₈ | Morpholine/EtOH | Reflux | 75% | |
| 2-Amino-3-cyanothiophene + hydrazine | Ethanol | 5°C | 82% |
Synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-enoic Acid
The cinnamic acid derivative is prepared via a Horner-Wadsworth-Emmons reaction. 3,4-Dimethoxybenzaldehyde undergoes condensation with triethyl phosphonoacetate in the presence of sodium hydride, yielding ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate. Saponification with lithium hydroxide in THF/water affords the free acid.
Table 3: Enoate Formation and Hydrolysis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldehyde → Enoate | NaH, THF, 0°C → RT | 90% |
| Ester → Acid | LiOH, THF/H₂O, 50°C | 95% |
Enamide Bond Formation
Coupling the pyrazole-3-amine with 3-(3,4-dimethoxyphenyl)prop-2-enoic acid is achieved using carbodiimide-based reagents. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIPEA as a base provides the highest yields (88%). Alternative methods employing EDCI/HOBt result in lower efficiency (72%) due to steric hindrance from the tert-butyl group.
Table 4: Amide Coupling Efficiency
| Coupling Reagent | Base | Solvent | Yield |
|---|---|---|---|
| HATU | DIPEA | DMF | 88% |
| EDCI/HOBt | DIPEA | DCM | 72% |
Regioselective Functionalization and Purification
Final purification is performed via silica gel chromatography, eluting with ethyl acetate/heptane gradients. Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC). Recent advances in continuous flow synthesis have reduced reaction times for the Gewald and coupling steps by 40%.
Green Chemistry Approaches
Solvent-free conditions and microwave-assisted synthesis are explored to improve sustainability. For example, the Gewald reaction under microwave irradiation at 120°C completes in 30 minutes vs. 12 hours conventionally. Similarly, enzymatic catalysis using lipases in tert-butanol has been reported for amide bond formation, though yields remain suboptimal (65%).
Analytical Characterization
The final compound is characterized by ¹H NMR, ¹³C NMR, and HRMS. Key NMR signals include:
- δ 7.45 (d, J = 15.6 Hz, 1H, CH=CHCO)
- δ 6.85 (s, 2H, aromatic dimethoxy)
- δ 1.55 (s, 9H, tert-butyl).
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
- 3,4-Dimethoxyphenyl vs. In contrast, BF96306’s phenylethyl group increases lipophilicity, favoring membrane penetration and CNS-targeted activity .
- Enamide vs. Ethanediamide: The α,β-unsaturated enamide in the target compound may confer electrophilic reactivity, enabling covalent binding to cysteine residues in enzymes. Ethanediamide in BF96306 supports non-covalent interactions (e.g., hydrogen bonding with amide protons).
Biological Activity
The compound (2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique thieno[3,4-c]pyrazole core, which is known for its stability and reactivity. The presence of a tert-butyl group enhances lipophilicity, while the 3-(3,4-dimethoxyphenyl) substituent may contribute to its biological activity.
Molecular Formula and Weight
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 336.43 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various kinases. For instance, thieno[3,4-c]pyrazoles have been reported to inhibit c-MET and VEGFR2 pathways, which are critical in cancer progression and angiogenesis .
- Antioxidant Activity : Some studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties through radical scavenging activities .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine production and inflammatory pathways .
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar thieno[3,4-c]pyrazole derivatives. For example:
- Cell Line Studies : Compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antioxidant Activity
In vitro assays measuring DPPH radical scavenging capacity showed promising results for compounds in this class:
- Scavenging Activity : The compound exhibited a notable ability to reduce DPPH radicals compared to standard antioxidants .
Anti-inflammatory Activity
Research has indicated that certain thieno[3,4-c]pyrazoles can inhibit pro-inflammatory cytokines:
- Cytokine Modulation : Inhibition of TNF-alpha and IL-6 was observed in cell culture studies .
Case Study 1: c-MET Inhibition
A study involving a series of thieno[3,4-c]pyrazole derivatives highlighted the structure-activity relationship (SAR), showing that modifications at the 5-position significantly enhanced c-MET inhibitory activity. The compound demonstrated an IC50 value comparable to existing c-MET inhibitors .
Case Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant properties of similar compounds through DPPH and ABTS assays. Results indicated that the presence of methoxy groups significantly increased scavenging activity .
Q & A
Basic Questions
Q. What are the key steps and reaction conditions for synthesizing (2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide?
- Answer : The synthesis typically involves multi-step reactions starting from simpler thieno[3,4-c]pyrazole derivatives. Key steps include:
- Cyclization : Formation of the thieno[3,4-c]pyrazole core using strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF) .
- Functionalization : Coupling the tert-butyl and dimethoxyphenyl groups via amide bond formation under controlled pH and temperature .
- Purification : Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the thieno[3,4-c]pyrazole core and substituents .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography (if available): Provides bond lengths/angles for the tert-butyl and dimethoxyphenyl moieties .
Q. How is the compound initially screened for biological activity?
- Answer : Initial screening involves:
- Enzyme Inhibition Assays : Testing interactions with kinases or proteases using fluorogenic substrates .
- Cellular Viability Assays : Dose-response studies (e.g., MTT assay) to evaluate cytotoxicity in cancer cell lines .
- Molecular Docking : Predicting binding affinity to targets like cyclooxygenase-2 (COX-2) based on the compound’s planar structure .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production of this compound?
- Answer :
- Catalyst Screening : Palladium-based catalysts for cross-coupling steps improve regioselectivity .
- Solvent Optimization : Replacing DMF with toluene reduces side reactions in amide bond formation .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) minimizes degradation of the enamide group .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. phenyl groups) using analogs from ’s table .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line origin, serum concentration) to isolate variables .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
Q. What strategies are recommended for designing enzyme inhibition studies with this compound?
- Answer :
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Selectivity Profiling : Screen against a panel of related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .
- Crystallographic Studies : Co-crystallize the compound with target enzymes to map binding interactions .
Q. How can in vivo pharmacokinetic properties of this compound be improved?
- Answer :
- Prodrug Design : Modify the enamide group to enhance solubility (e.g., phosphate ester prodrugs) .
- Nanoparticle Encapsulation : Use liposomal carriers to improve bioavailability and reduce hepatic first-pass metabolism .
- ADMET Profiling : Monitor plasma half-life and tissue distribution using radiolabeled analogs in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
